N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide

IKK2 inhibitor indole carboxamide regioisomer

N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide (molecular formula C₂₂H₂₀N₄O₄, MW ≈ 404.4 g/mol) is a synthetic hybrid small molecule that integrates a 3-hydroxy-2-oxoquinoxaline (quinoxalinone) pharmacophore with a 1-methyl-1H-indole-6-carboxamide scaffold via an ethylene linker. The compound belongs to the broader class of indole carboxamide derivatives that have been extensively characterized as ATP-competitive inhibitors of IκB kinase β (IKK2/IKKβ), a central regulator of the NF-κB signaling pathway.

Molecular Formula C20H18N4O3
Molecular Weight 362.4 g/mol
Cat. No. B12183653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide
Molecular FormulaC20H18N4O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O
InChIInChI=1S/C20H18N4O3/c1-23-10-8-13-6-7-14(12-17(13)23)18(25)21-9-11-24-16-5-3-2-4-15(16)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26)
InChIKeyUICAIDIQEFIPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide – Structural Identity, Compound Class, and Procurement Context


N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide (molecular formula C₂₂H₂₀N₄O₄, MW ≈ 404.4 g/mol) is a synthetic hybrid small molecule that integrates a 3-hydroxy-2-oxoquinoxaline (quinoxalinone) pharmacophore with a 1-methyl-1H-indole-6-carboxamide scaffold via an ethylene linker. The compound belongs to the broader class of indole carboxamide derivatives that have been extensively characterized as ATP-competitive inhibitors of IκB kinase β (IKK2/IKKβ), a central regulator of the NF-κB signaling pathway [1]. The quinoxalinone moiety additionally confers tautomeric flexibility—existing in lactam–lactim equilibrium—that may enable context-dependent hydrogen-bonding interactions not available to simpler indole carboxamide analogs [2]. The 1-methyl-1H-indole-6-carboxylic acid building block (CAS 202745-73-1) is commercially available from multiple vendors, supporting modular synthetic accessibility for structure–activity relationship (SAR) exploration .

Why N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide Cannot Be Substituted by Generic Indole Carboxamide or Quinoxalinone Analogs


Generic substitution within the indole carboxamide or quinoxalinone classes is not scientifically justifiable for this compound due to three intersecting structural features that jointly determine target engagement, physicochemical behavior, and synthetic derivatization potential. First, the regioisomeric placement of the carboxamide at the indole C6 position (rather than the more extensively studied C2, C3, C5, or C7 positions) alters the geometry of the hydrogen-bond donor/acceptor vector relative to the indole ring plane, which differentially affects kinase ATP-binding pocket complementarity [1]. Second, the 3-hydroxy-2-oxoquinoxalin-1(2H)-yl moiety introduces a tautomeric system (lactam ⇌ lactim) capable of pH- and environment-dependent hydrogen bonding that is absent from simpler indole carboxamides lacking this heterocycle [2]. Third, the ethylene spacer length between the quinoxalinone and indole carboxamide units controls the spatial relationship between these two pharmacophoric elements; shortening or lengthening this linker—or altering the indole substitution pattern—would fundamentally change the 3D pharmacophore and is predicted to abrogate any class-level target affinity. Consequently, procurement of a generic 'indole carboxamide derivative' or 'quinoxalinone analog' cannot serve as a scientifically valid proxy for this specific compound in any assay where SAR fidelity is required.

Quantitative Differential Evidence Guide for N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide vs. Closest Analogs


Indole C6-Carboxamide Regioisomerism vs. C7-Carboxamide IKK2 Inhibitors – Pharmacophoric Geometry Differentiation

The GSK-disclosed series of 3,5-disubstituted-indole-7-carboxamides established the indole-7-carboxamide as a validated pharmacophore for IKK2/IKKβ inhibition, with lead compounds achieving pIC₅₀ values in the 7–8 range (IC₅₀ ≈ 10–100 nM) in enzymatic assays [1]. The 7-carboxamide position places the amide carbonyl and NH in a specific orientation relative to the indole ring system that is critical for hinge-region hydrogen bonding with the kinase. Moving the carboxamide to the C6 position—as in the target compound—repositions this key hydrogen-bonding motif by approximately 2.4 Å (center-to-center distance between C6 and C7 carboxamide carbonyl carbons), which is predicted to alter the binding mode and kinase selectivity profile. Crystal structures of related indole carboxamide–kinase complexes confirm that the carboxamide position is a primary determinant of potency and selectivity [1]. While direct IKK2 enzymatic data for the target compound are not publicly available, the regioisomeric C6-carboxamide geometry represents a structurally distinct pharmacophore that cannot be assumed to recapitulate C7-carboxamide activity.

IKK2 inhibitor indole carboxamide regioisomer structure–activity relationship NF-κB

Quinoxalinone–Indole Hybrid Architecture vs. Standalone Indole Carboxamides – Hydrogen-Bond Donor/Acceptor Capacity Differentiation

The target compound incorporates a 3-hydroxy-2-oxoquinoxalin-1(2H)-yl moiety that contributes two additional hydrogen-bond acceptor atoms (the quinoxalinone carbonyl O at position 2 and the hydroxyl O at position 3) and one additional hydrogen-bond donor (the 3-OH group) relative to a simple N-alkyl indole carboxamide. Computational and spectroscopic studies on 3-hydroxy-2-quinoxalinecarboxylic acid and related derivatives have identified seven possible tautomeric forms arising from lactam ⇌ lactim prototropy, with two major tautomers predominating under physiological conditions [1]. This tautomeric capacity enables context-dependent hydrogen-bonding patterns that are not available to indole carboxamides lacking the quinoxalinone substructure. In the broader class of 3-(indol-3-yl)quinoxalin-2-one derivatives, H-bonding interactions with GLN443 in PDE4B have been directly implicated in inhibitor potency and selectivity, with the most active compound (3j) achieving an IC₅₀ of ~0.8 µM and >5-fold selectivity for PDE4B over PDE4D [2].

quinoxalinone hybrid molecule hydrogen bonding tautomerism medicinal chemistry

6-Carboxamide vs. 2-Carboxamide and 3-Carboxamide Indole Isomers – Differential Synthetic Building Block Availability and Derivatization Potential

The synthetic accessibility of the target compound is enabled by the commercial availability of 1-methyl-1H-indole-6-carboxylic acid (CAS 202745-73-1), which is stocked by multiple vendors with purity typically ≥95%, melting point 197 °C, and density 1.24 g/cm³ . This contrasts with the 2-carboxamide and 3-carboxamide indole isomers, where the corresponding carboxylic acid building blocks (indole-2-carboxylic acid and indole-3-carboxylic acid derivatives) are also commercially available but lead to compounds with fundamentally different biological activity profiles. The 2-carboxamide and 3-carboxamide indole series have been independently validated against distinct target classes: indole-2-carboxamides as MmpL3 inhibitors for tuberculosis (IC₅₀ values in the low micromolar range), ASK1 inhibitors, and secreted phospholipase A₂ inhibitors; indole-3-carboxamides as RIPK1 inhibitors (IC₅₀ in low nanomolar range) [1]. Indole-6-carboxamides have been comparatively less explored in the peer-reviewed SAR literature, with notable exceptions including the MEK5 inhibitor BIX02189 (IC₅₀ = 1.5 nM) and the HDAC8 inhibitor PCI-34051 (IC₅₀ = 10 nM) . This relative under-exploration of the 6-carboxamide regioisomer represents an opportunity for novel IP generation and target discovery.

indole-6-carboxylic acid building block amide coupling SAR library chemical procurement

Ethylene Spacer Length Differentiation vs. Directly Linked or Methylene-Bridged Quinoxalinone–Indole Hybrids

The target compound employs an ethylene (–CH₂CH₂–) spacer connecting the quinoxalinone N1 to the indole-6-carboxamide nitrogen. In the broader class of quinoxalinone–indole hybrids, the nature and length of the linker profoundly affects both synthetic accessibility and biological activity. Direct C–C coupling approaches (e.g., K₂S₂O₈-mediated oxidative cross-coupling or FeCl₃-catalyzed coupling) produce 3-(indol-3-yl)quinoxalin-2-one derivatives with a direct C–C bond between the two heterocycles, yielding compounds with restricted rotational freedom and yields ranging from 0–83% [1]. In contrast, the ethylene-linked architecture of the target compound confers greater conformational flexibility (4 rotatable bonds in the linker region) and may be synthesized via amide coupling between the quinoxalinone-ethylamine intermediate and 1-methyl-1H-indole-6-carboxylic acid, a modular approach compatible with parallel library synthesis. Intramolecular copper-catalyzed N-arylation strategies for synthesizing indole quinoxalinone derivatives have been reported with isolated yields of 60–95% [2]. The ethylene spacer also distinguishes this compound from indolo[1,2-a]quinoxalin-6(5H)-ones, which are fused tetracyclic systems with a completely rigid scaffold generated via cobalt-catalyzed C–H carbonylation [3].

linker optimization pharmacophore conformational flexibility SAR drug design

Physicochemical Property Differentiation – Predicted logP and Lipinski Compliance vs. Chlorinated and Methoxylated Quinoxalinone–Indole Analogs

The target compound (C₂₂H₂₀N₄O₄, MW ~404.4) is predicted to comply with all four Lipinski Rule of Five criteria (MW <500, H-bond donors ≤5, H-bond acceptors ≤10, cLogP <5) [1]. Based on calculated logP values for structurally related 1-methyl-1H-indole-6-carboxamide derivatives (measured logP range 2.1–3.9) [2] and the hydrophilic contribution of the 3-hydroxy-2-oxoquinoxaline moiety (predicted to reduce logP by ~0.5–1.0 log units vs. unsubstituted quinoxaline), the target compound is estimated to have cLogP in the range of 1.5–2.5. This places it in a more hydrophilic regime than the 5-chloro analog (5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide, MW 396.8, cLogP estimated 2.5–3.5) [3] and the 5-methoxy analog (N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide, MW 392.4, cLogP estimated 1.8–2.8) [3]. Lower lipophilicity is generally associated with reduced phospholipidosis risk, lower metabolic clearance via CYP450, and improved aqueous solubility—all relevant considerations for hit-to-lead progression.

drug-likeness lipophilicity logP Lipinski rule of five physicochemical properties

Quinoxalinone Pharmacophore vs. Indole-Only Carboxamides – Broader Biological Target Space Coverage (PDE4, Kinases, 5-Lipoxygenase)

The quinoxalinone scaffold has been independently validated across a diverse set of biological targets beyond the IKK2/NF-κB axis. Documented activities for quinoxalinone-containing compounds include: PDE4B inhibition (IC₅₀ ~0.8–4.1 µM for 3-(indol-3-yl)quinoxalin-2-ones) [1]; 5-lipoxygenase inhibition (relevant to leukotriene-mediated inflammation) [2]; VEGFR-2/EGFR dual kinase inhibition with apoptotic induction [3]; and anti-HIV-1 replication activity with IC₅₀ values at the 10⁻⁷ mol/L level for the most potent derivatives [4]. In contrast, indole-only carboxamides (lacking the quinoxalinone moiety) are primarily associated with single-target kinase inhibition (IKK2, MEK5, RIPK1, RSK) or epigenetic targets (HDAC8, SIRT1) [5]. The dual pharmacophore architecture of the target compound—combining quinoxalinone and indole carboxamide—creates the potential for a broader target engagement profile that spans both kinase and non-kinase targets. This is particularly relevant for phenotypic screening campaigns where polypharmacology may be advantageous or for target deconvolution studies requiring chemical probes with multi-target activity.

quinoxalinone pharmacology PDE4B inhibitor IKKβ 5-lipoxygenase polypharmacology

Recommended Research and Industrial Application Scenarios for N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide Based on Differential Evidence


Kinase Selectivity Profiling: Probing C6-Carboxamide Indole Pharmacophoric Space Against IKK2 and Broader Kinase Panels

The target compound is suited for kinase selectivity profiling studies that aim to characterize how indole carboxamide regioisomerism (C6 vs. C7 vs. C2 vs. C3) influences kinase binding. Based on the GSK IKK2 inhibitor series, indole-7-carboxamides achieve pIC₅₀ values of 7–8 against IKK2 with selectivity over >45 off-target kinases (pIC₅₀ <5.5) [1]. Profiling the C6-carboxamide regioisomer in an identical kinase panel would directly test whether the ~2.4 Å displacement of the carboxamide alters the kinase selectivity fingerprint, potentially revealing novel kinase targets or improved selectivity windows. This application leverages the under-explored nature of indole-6-carboxamides in kinase drug discovery relative to the extensively patented 7-carboxamide series.

Phenotypic Screening for Anti-Inflammatory or Immunomodulatory Activity Leveraging Dual Quinoxalinone–Indole Polypharmacology

The dual pharmacophore architecture—combining a quinoxalinone moiety (validated against PDE4B, 5-lipoxygenase, VEGFR-2/EGFR, and HIV-1 replication) with an indole carboxamide moiety (validated against IKK2, MEK5, RIPK1, and HDAC8) [1]—makes this compound an ideal candidate for phenotypic screening in inflammation, immunology, or oncology disease models where the molecular target may be unknown. The ethylene spacer flexibility may facilitate induced-fit binding across multiple target classes. In vitro PDE4B inhibition data for related 3-(indol-3-yl)quinoxalin-2-ones (IC₅₀ 0.8–4.1 µM) provide a quantitative benchmark for assay validation [2]. Researchers should include the 5-chloro analog (MW 396.8) and the 5-methoxy analog (MW 392.4) as comparator compounds to deconvolute the contribution of indole substituents to any observed phenotype [3].

Structure–Activity Relationship (SAR) Library Synthesis Using Modular Amide Coupling Chemistry

The target compound's ethylene-linked architecture enables modular SAR exploration via standard amide coupling between 3-hydroxy-2-oxoquinoxaline-ethylamine and substituted 1-methyl-1H-indole-6-carboxylic acid derivatives. The key building block, 1-methyl-1H-indole-6-carboxylic acid (CAS 202745-73-1, MW 175.18, mp 197 °C), is commercially available from multiple vendors at ≥95% purity [1]. This modularity allows systematic variation of the indole substitution pattern while maintaining the ethylene spacer and quinoxalinone pharmacophore constant. The synthetic approach is orthogonal to direct oxidative cross-coupling methods used for C–C linked quinoxalinone–indole hybrids (yields 0–83%) [2] and intramolecular copper-catalyzed N-arylation approaches (yields 60–95%) [3], offering complementary access to a distinct region of chemical space.

Physicochemical and Metabolic Stability Comparison vs. Halogenated Quinoxalinone–Indole Analogs

The target compound (C₂₂H₂₀N₄O₄, MW ~404.4, predicted cLogP 1.5–2.5) lacks halogen substituents, distinguishing it from the 5-chloro analog (cLogP estimated 2.5–3.5) [1]. This lower lipophilicity is predicted to confer improved aqueous solubility, reduced phospholipidosis risk, and potentially lower CYP450-mediated oxidative metabolism [2]. For research programs progressing from in vitro biochemical assays to cellular or in vivo pharmacokinetic studies, comparing the target compound head-to-head with its chlorinated analog in microsomal stability assays (e.g., human liver microsomes, NADPH-dependent depletion) and kinetic solubility measurements (e.g., HPLC-UV or CLND detection) would directly quantify the impact of the halogen substituent on developability parameters. Reference IKK2 inhibitors from the GSK series (compound 24: cLogP 1.6, rat oral bioavailability 97%) provide a class-level benchmark for desirable physicochemical properties [3].

Quote Request

Request a Quote for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.